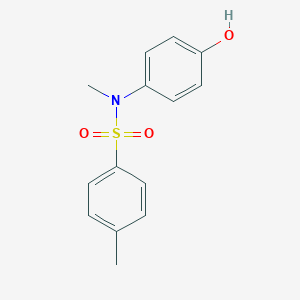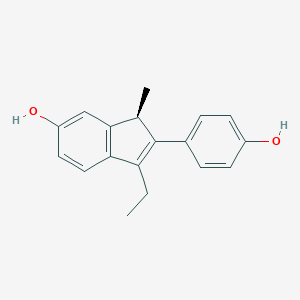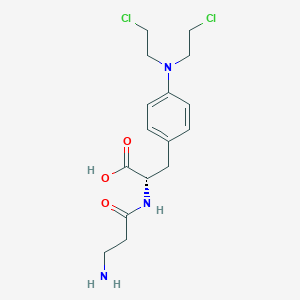
beta-Alanylmelphalan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanylmelphalan (BAM) is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BAM is a derivative of the chemotherapy drug melphalan, which is commonly used to treat multiple myeloma and other types of cancer. BAM is synthesized by adding a beta-alanine molecule to the melphalan structure, which alters its properties and enhances its efficacy. In
科学的研究の応用
Beta-Alanylmelphalan has shown promising results in preclinical studies as a potential tool for cancer research. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as doxorubicin and cisplatin. Additionally, this compound has been investigated for its potential use in gene therapy and drug delivery systems.
作用機序
The mechanism of action of beta-Alanylmelphalan involves the formation of DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts interfere with DNA replication and transcription, leading to cell death. This compound has been found to form adducts with both purine and pyrimidine bases in DNA, which may contribute to its selectivity for cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate apoptosis pathways. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One advantage of using beta-Alanylmelphalan in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, this compound has been found to enhance the efficacy of other chemotherapy drugs, which may allow for lower doses and reduced side effects. However, this compound is a relatively new compound and has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on beta-Alanylmelphalan. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and selectivity of chemotherapy drugs. Another area of research is the investigation of this compound's potential use in combination with immunotherapy, which could enhance the immune response to cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a promising compound for cancer research due to its selectivity for cancer cells and potential to enhance the efficacy of other chemotherapy drugs. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription. This compound has several biochemical and physiological effects on cancer cells, including inhibition of DNA synthesis and repair, induction of oxidative stress, and activation of apoptosis pathways. While this compound has several advantages for lab experiments, further research is needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of beta-Alanylmelphalan involves the addition of beta-alanine to melphalan through a chemical reaction. The reaction is carried out in an organic solvent and requires careful control of temperature and pH. The yield of the reaction can be improved by using excess beta-alanine and optimizing the reaction conditions. The final product is purified through crystallization and recrystallization.
特性
CAS番号 |
112710-37-9 |
|---|---|
分子式 |
C16H23Cl2N3O3 |
分子量 |
376.3 g/mol |
IUPAC名 |
(2S)-2-(3-aminopropanoylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
InChIキー |
LORKXDSAKCGGGI-AWEZNQCLSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
その他のCAS番号 |
112710-37-9 |
同義語 |
eta-alanylmelphalan melphalan, beta-alanyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



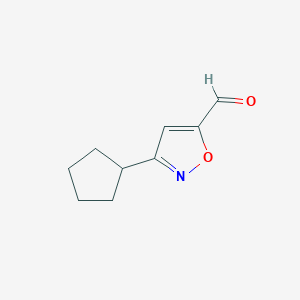

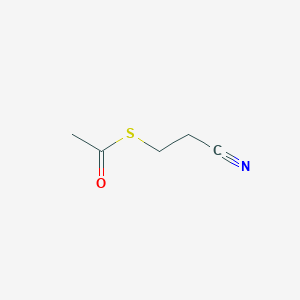

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

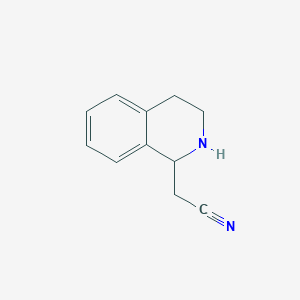

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

